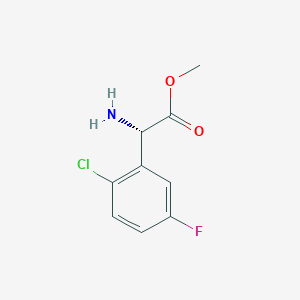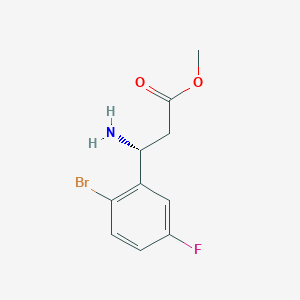
Methyl(R)-3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl®-3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride is a synthetic organic compound with the molecular formula C10H11BrFNO2 It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, an amino group, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the phenyl ring.
Reduction: Conversion of the nitro group to an amino group.
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Introduction of a fluorine atom to the phenyl ring.
Esterification: Formation of the methyl ester group.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, bromine for bromination, and fluorine gas or a fluorinating agent for fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Industrial methods often use continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl®-3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenylpropanoates .
Aplicaciones Científicas De Investigación
Methyl®-3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl®-3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-2-(2-bromo-5-fluorophenyl)propanoate
- Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate
- Methyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate
Uniqueness
Methyl®-3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C10H11BrFNO2 |
|---|---|
Peso molecular |
276.10 g/mol |
Nombre IUPAC |
methyl (3R)-3-amino-3-(2-bromo-5-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11BrFNO2/c1-15-10(14)5-9(13)7-4-6(12)2-3-8(7)11/h2-4,9H,5,13H2,1H3/t9-/m1/s1 |
Clave InChI |
IBLQSTIHNSRHRU-SECBINFHSA-N |
SMILES isomérico |
COC(=O)C[C@H](C1=C(C=CC(=C1)F)Br)N |
SMILES canónico |
COC(=O)CC(C1=C(C=CC(=C1)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


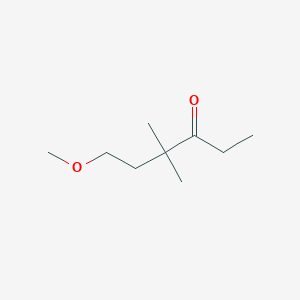
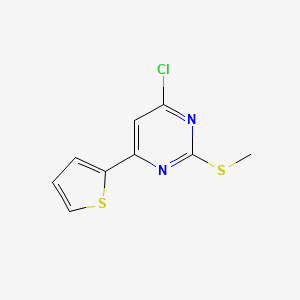
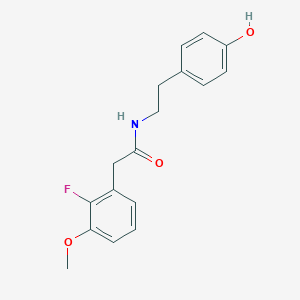
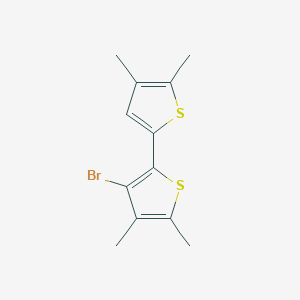
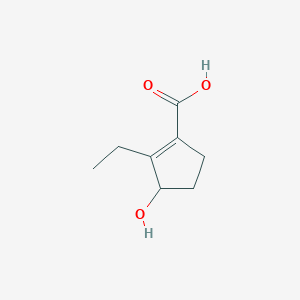
![8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B13042758.png)
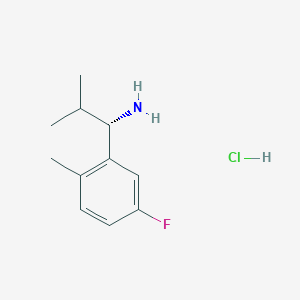
![(1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13042764.png)
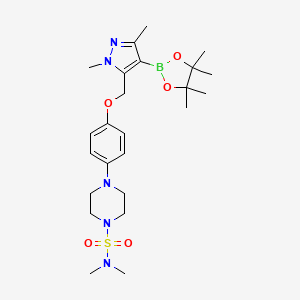
![Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13042768.png)


![5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13042789.png)
